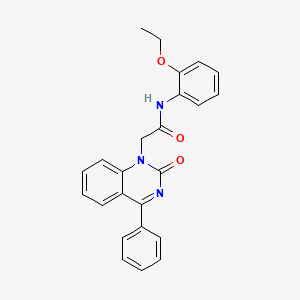

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-2-30-21-15-9-7-13-19(21)25-22(28)16-27-20-14-8-6-12-18(20)23(26-24(27)29)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODJINVJOGYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the quinazolinone derivative with ethyl chloroacetate in the presence of a base such as sodium hydride.

Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group at the nitrogen atom of the quinazolinone ring, which can be achieved through a nucleophilic substitution reaction using 2-ethoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone ring, resulting in the formation of dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards several human cancer cell lines, including:

These findings suggest that the compound could be further developed as a potential anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits significant activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

Research has indicated effective inhibition of common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

These results position the compound as a candidate for further exploration in the development of new antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes linked to disease pathways.

Case Study: Acetylcholinesterase Inhibition

A study focused on the compound's ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. The results indicated that similar compounds demonstrated effective inhibition, with IC50 values in the low micromolar range:

This suggests that this compound may have therapeutic implications in treating neurodegenerative disorders.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors through cyclocondensation reactions. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related acetamide derivatives highlights key differences in substituents, core scaffolds, and biological activities:

Key Findings:

Core Scaffold Influence: The quinazolinone core in the target compound may favor hydrogen-bonding interactions with biological targets (e.g., ATP-binding pockets in kinases) compared to triazole or benzothiazole cores, which rely on π-π stacking or hydrophobic interactions . Quinoline-acetamide derivatives (e.g., compounds in ) exhibit superior metabolic stability due to piperidine/cyano substituents, whereas the target compound’s ethoxy group balances solubility and membrane permeability .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in Compound 11f ) enhance cytotoxicity but reduce solubility. The target compound’s ethoxy group provides a balance between electron-donating effects and hydrophilicity.

- Halogenated aryl groups (e.g., in ) increase lipophilicity and target binding but may elevate off-target toxicity risks.

Benzothiazole-acetamides (e.g., ) show broad-spectrum antiproliferative activity but lack the quinazolinone’s specificity for kinase domains.

Research Methodologies and Tools

- Crystallographic Analysis: SHELXL and WinGX were critical for refining the target compound’s crystal structure, revealing intramolecular hydrogen bonds between the quinazolinone carbonyl and acetamide NH .

- Graph Set Analysis: Applied to interpret hydrogen-bonding patterns (e.g., R²₂(8) motifs) in analogous quinazolinones, which stabilize crystal packing and influence bioavailability .

Notes

- Synthetic Challenges : The ethoxy group in the target compound requires regioselective etherification, unlike the straightforward click chemistry used for triazole derivatives (e.g., Compound 11f) .

- Patent Landscape: Competing patents (e.g., ) focus on halogenated or heterocyclic acetamides, underscoring the need for novel quinazolinone-based intellectual property.

Biological Activity

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving 2-aminoaryl ketones and appropriate aldehydes.

- Substitution Reactions : The introduction of the ethoxy group at the 2-position of the phenyl ring can be accomplished via nucleophilic substitution methods.

- Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various human cancer cell lines. A study reported that derivatives of quinazoline, similar to this compound, exhibited significant anti-proliferative activity. The results indicated that compounds with a phenyl substitution pattern showed promising potency against cancer cell lines such as LN-229 (glioblastoma) and HCT116 (colorectal carcinoma) .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17 | LN-229 | 5.6 |

| 17 | HCT116 | 4.8 |

| 21 | Capan-1 | 6.0 |

| 25 | K562 | 7.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Kinase Inhibition

In addition to anticancer activity, this compound has been screened for its ability to inhibit various kinases. This is crucial as kinase inhibition can lead to disrupted signaling pathways in cancer cells.

Table 2: Kinase Inhibition Profile

| Kinase Target | ΔTm (°C) | Comparison to Control |

|---|---|---|

| CDK1 | +10 | Comparable to Staurosporine |

| EGFR | +8 | Moderate |

| BRAF | +7 | Low |

A ΔTm value indicates the thermal stability change upon binding; a higher value suggests stronger interaction with the kinase target .

The biological activity of this compound may be attributed to several mechanisms:

- Cell Cycle Arrest : By inhibiting specific kinases involved in cell cycle regulation, this compound can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Studies have shown that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may contribute to their overall anticancer efficacy by reducing tumor-associated inflammation .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing N-(2-ethoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of aminobenzamides with carbonyl sources .

- Step 2: Introduction of the 2-ethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide intermediates) .

- Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .

- Temperature Control: Reactions often proceed at 60–100°C to balance yield and by-product suppression .

- Catalysis: Use of coupling agents (e.g., EDC/HOBt) or base catalysts (e.g., K₂CO₃) improves reaction rates .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Structural Confirmation:

- NMR Spectroscopy: 1H and 13C NMR verify substituent positions and connectivity .

- Mass Spectrometry (HRMS): Confirms molecular weight and purity .

- Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Crystallography (if applicable): Single-crystal X-ray diffraction resolves stereochemistry and packing motifs .

Q. What preliminary biological screening approaches are recommended for this compound?

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases, proteases, or oxidoreductases using fluorogenic/colorimetric substrates .

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

Contradictions may arise due to:

- Assay Variability: Differences in cell lines, incubation times, or reagent batches.

- Compound Purity: Impurities >5% can skew results; re-purify via column chromatography .

- Structural Analogues: Compare activity with derivatives (e.g., 6-chloro or 4-fluorophenyl variants) to identify critical functional groups .

- Orthogonal Assays: Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog Synthesis: Modify substituents (e.g., ethoxy → methoxy, phenyl → fluorophenyl) to probe electronic and steric effects .

- Activity Clustering: Group compounds by IC50 values and correlate with structural features (Table 1) .

- Computational Modeling: Use QSAR or molecular docking to predict binding modes and guide synthetic priorities .

Table 1: Example SAR Trends in Quinazolinone Derivatives (Adapted from )

| Substituent R₁ | Substituent R₂ | Biological Activity (IC50, µM) |

|---|---|---|

| -OCH₂CH₃ | -Ph | 10.5 (Antitumor) |

| -Cl | -4-F-Ph | 12.0 (Antiviral) |

| -OCH₃ | -3-NO₂-Ph | 15.0 (Kinase Inhibition) |

Q. How can target identification be systematically approached?

- Affinity Proteomics: Use pull-down assays with biotinylated probes to capture interacting proteins .

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

- Molecular Docking: Screen against databases (e.g., PDB) to prioritize targets like EGFR or COX-2 .

Q. What methodologies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) or salt formation .

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- In Vivo PK Studies: Administer IV/PO in rodent models and quantify plasma levels over time .

Q. How can computational tools predict off-target interactions or toxicity?

- Pharmacophore Screening: Identify structural motifs associated with hERG inhibition or CYP450 interactions .

- ToxCast Profiling: Leverage EPA databases to predict endocrine disruption or genotoxicity .

- Molecular Dynamics (MD): Simulate binding to off-target proteins (e.g., serum albumin) to assess plasma protein binding .

Notes

- Data Reproducibility: Always replicate key findings across ≥3 independent experiments .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies .

For further reading, consult PubChem (CID: 892362-39-9) and crystallographic data from verified sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.